molecular formula C19H21NO B5487319 N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide

N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide

Cat. No. B5487319
M. Wt: 279.4 g/mol
InChI Key: AFUKHYIYQMQJHN-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized and studied extensively in laboratory settings, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide acts as a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. This activation of CB1 receptors leads to a range of effects, including altered neurotransmitter release, changes in gene expression, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects, including analgesic and anxiolytic properties, as well as potential anti-inflammatory and neuroprotective effects. These effects are thought to be mediated through the activation of CB1 receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide for laboratory experiments is its high potency and selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. However, its synthetic nature and lack of natural occurrence in the body may limit its relevance to physiological processes in vivo.

Future Directions

Future research on N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide could focus on a range of areas, including further investigation of its potential therapeutic applications, the development of more selective and potent analogs, and the use of N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, research could explore the potential interactions of N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide with other neurotransmitter systems, such as the opioid and serotonin systems.

Synthesis Methods

N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of boronic acids as starting materials. One commonly used method involves the reaction of 3-phenylacryloyl chloride with 1-methyl-3-phenylpropylamine in the presence of a base such as triethylamine.

Scientific Research Applications

N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has been studied in laboratory settings for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and other neurological disorders. Researchers have also investigated its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

(E)-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)15-14-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3,(H,20,21)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKHYIYQMQJHN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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